1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a central pyrrolidine ring with a 5-oxo group, substituted at the 1-position by a 2-chlorophenyl group and at the 3-position by a carboxamide linked to a 5-methyl-1,3-thiazol-2-yl moiety. Structural characterization of such analogs often employs crystallographic tools like SHELX and ORTEP-3 , ensuring precise confirmation of stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-7-17-15(22-9)18-14(21)10-6-13(20)19(8-10)12-5-3-2-4-11(12)16/h2-5,7,10H,6,8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQOOQBFTWIPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly its anticancer and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
- Molecular Formula : C19H17ClN2O3S
- Molecular Weight : 388.9 g/mol
- IUPAC Name : N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide
- CAS Number : 301176-45-4
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available thiazole derivatives and chlorophenyl precursors. The final product is obtained through coupling reactions that yield the desired oxopyrrolidine structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. The biological activity was evaluated using various cancer cell lines, notably the A549 human lung adenocarcinoma model.
Key Findings :
- Structure-Dependent Activity : Variations in substituents significantly affect anticancer efficacy. For instance, compounds with halogen substitutions demonstrated enhanced activity against A549 cells.
| Compound | Substituent | A549 Cell Viability (%) |
|---|---|---|
| 1 | None | 78–86 |
| 6 | 4-Chloro | 64 |
| 7 | 4-Bromo | 61 |
| 8 | 4-Dimethylamino | 55 |
The most potent derivatives exhibited a considerable reduction in cell viability compared to standard chemotherapeutics like cisplatin .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The results indicated promising activity against both methicillin-resistant and vancomycin-resistant strains.
Antimicrobial Efficacy Summary :
- Tested Pathogens : Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | MRSA | < 10 µg/mL |
| 2 | Vancomycin-resistant E. faecalis | < 5 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the thiazole ring and chlorophenyl moiety are crucial for enhancing biological activity. Specifically:
- Halogen Substituents : Enhance potency against cancer cells.
- Amino Group Presence : Compounds with free amino groups showed increased anticancer activity compared to those with acetylamino fragments.
Case Study 1: Anticancer Efficacy Evaluation
A study involving a series of synthesized derivatives demonstrated that compounds with specific substitutions exhibited greater cytotoxicity towards A549 cells while maintaining lower toxicity towards non-cancerous HSAEC1-KT cells. This selectivity is vital for minimizing side effects during potential therapeutic applications .
Case Study 2: Antimicrobial Resistance
In another investigation, the antimicrobial properties were tested against clinical isolates of resistant bacteria. The promising results indicate that this compound could be developed into a novel treatment option for infections caused by resistant pathogens .
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole, including this compound, exhibit antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Case Study: Antimicrobial Efficacy
- Study : Evaluation of thiazole derivatives against M. tuberculosis.
- Findings : The compound demonstrated sub-micromolar minimum inhibitory concentrations (MICs), indicating strong potential for treating tuberculosis.
Anticancer Activity
The anticancer properties of this compound have been extensively studied due to its ability to induce apoptosis in cancer cells.
Table: Cytotoxicity Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide | MCF-7 | TBD |
| Related Thiazole Derivative | HeLa | 19.6 |
Case Study: Mechanism of Action
- Study : Investigation into the cytotoxic effects on various cancer cell lines revealed that the compound induces DNA damage through interaction with topoisomerase II, leading to cell cycle arrest and apoptosis.
Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective properties, potentially modulating neuroinflammation and protecting neuronal cells from oxidative stress.
Case Study: Neuroprotection
- Study : Assessment of thiazole derivatives in models of neurodegenerative diseases.
- Findings : The compound showed promise in reducing neuronal cell death and inflammation markers in vitro.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. The synthetic routes often include:
- Formation of Thiazole Ring : Utilizing starting materials like 2-amino thiazoles.
- Chlorination : Introducing the chlorine atom at the desired position using chlorinating agents.
- Pyrrolidine Formation : Constructing the pyrrolidine ring through cyclization reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Electronic Comparisons
- Phenyl Substituents: 2-Chlorophenyl (target compound) provides moderate hydrophobicity and electronic withdrawal, favoring interactions with aromatic residues in enzymes or receptors. 4-Fluorophenyl () increases metabolic stability due to fluorine’s resistance to oxidation but may reduce π-π stacking efficiency .
- Heterocyclic Moieties: Thiazole vs. Triazole (): The triazole ring in Compound 13 offers dual hydrogen-bonding capabilities, which may enhance target affinity but increase synthetic complexity .
Pharmacological and Physicochemical Properties
- Lipophilicity :
- Metabolic Stability :
- Synthetic Accessibility :
- Thiazole-containing compounds (target, ) are typically synthesized via carboxamide coupling reactions, while thiadiazoles require more specialized cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
